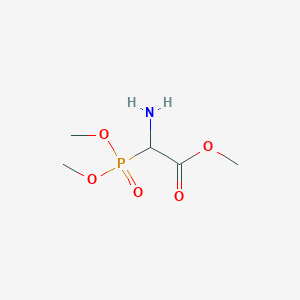
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester is an organic compound with the molecular formula C5H11NO5P. It is a derivative of phosphonic acid and is characterized by the presence of an amino group, a dimethoxyphosphoryl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(dimethoxyphosphoryl)acetate. This reaction is catalyzed by a sub-stoichiometric amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of methyl amino(dimethoxyphosphoryl)acetate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted amino compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl amino(dimethoxyphosphoryl)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The specific pathways involved depend on the nature of the target molecules and the reaction environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the amino group.
Methyl 2-(dimethoxyphosphoryl)acetate: Similar but without the amino group.
Methyl 2-acetylamino-2-(dimethoxyphosphoryl)acetate: Contains an acetylamino group instead of an amino group.
Uniqueness
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester is unique due to the presence of both an amino group and a dimethoxyphosphoryl group. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C5H12NO5P |
|---|---|
Molekulargewicht |
197.13 g/mol |
IUPAC-Name |
methyl 2-amino-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C5H12NO5P/c1-9-5(7)4(6)12(8,10-2)11-3/h4H,6H2,1-3H3 |
InChI-Schlüssel |
LMYHMXOWYQNKSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(N)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
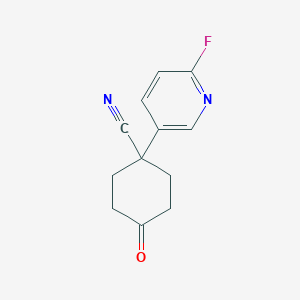
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)
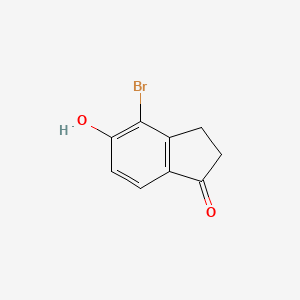
![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)
![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)
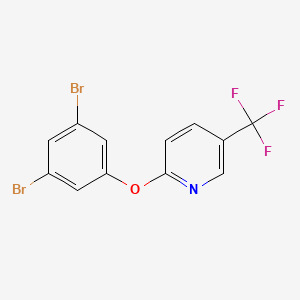
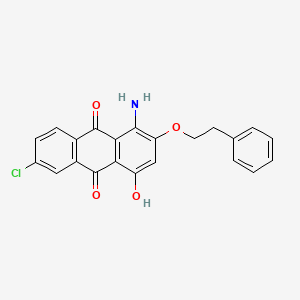
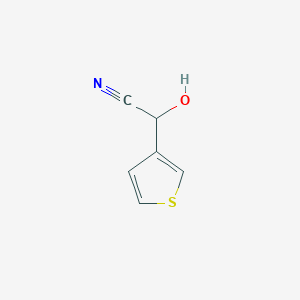
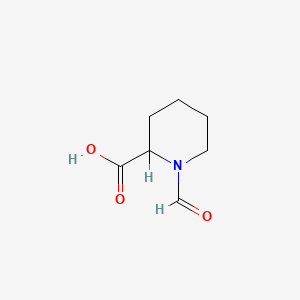

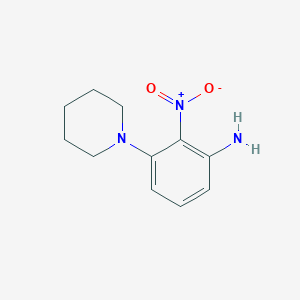
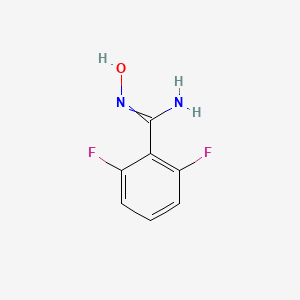
![Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8715831.png)
